molecular formula C24H51NO B8387894 N,N-didodecylhydroxylamine CAS No. 7427-67-0

N,N-didodecylhydroxylamine

Cat. No. B8387894
CAS RN: 7427-67-0
M. Wt: 369.7 g/mol
InChI Key: DHXOCDLHWYUUAG-UHFFFAOYSA-N
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Patent
US05144075

Procedure details

A solution of dodecanal (9.2 g, 50 mmol) and hydroxylamine hydrochloride (3.8 g, 54 mmol) in 75 ml of methanol and 10 ml of ethyl acetate is shaken under hydrogen at 40-45 psi (2.8-3.15 Kg/cm2) for five hours at room temperature in the presence of a catalytic amount of 5% platinum on carbon (450 mg). The reaction mixture is then filtered through CELITE filter agent. The filtrate is concentrated and the residue is treated with a saturated aqueous potassium carbonate solution till the pH is over 10. A white solid is isolated by filtration and is recrystallized from methanol to provide 4.7 g (51% yield) of the title compound as a white solid melting at 88° C.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
catalyst
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].Cl.[NH2:15][OH:16]>CO.C(OCC)(=O)C.[Pt]>[CH2:1]([N:15]([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])[OH:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
C(CCCCCCCCCCC)=O
Name
Quantity
3.8 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
450 mg
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered through CELITE
FILTRATION
Type
FILTRATION
Details
filter agent
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
ADDITION
Type
ADDITION
Details
the residue is treated with a saturated aqueous potassium carbonate solution till the pH
CUSTOM
Type
CUSTOM
Details
A white solid is isolated by filtration
CUSTOM
Type
CUSTOM
Details
is recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)N(O)CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.